tetranor-PGEM

Beschreibung

Endogenous Metabolic Pathways Leading to Tetranor-PGEM Formation

The biosynthesis of this compound is a multi-step process that begins after the systemic action of its parent compound, Prostaglandin (B15479496) E2 (PGE2). Once PGE2 has exerted its biological effects, it undergoes rapid and extensive metabolic conversion to be inactivated and excreted. The metabolic journey from PGE2 to this compound involves a series of enzymatic reactions that structurally alter the PGE2 molecule.

The initial and pivotal step is the oxidation of the 15-hydroxyl group of PGE2, which forms 15-keto-PGE2. This is followed by the reduction of the C13-C14 double bond, yielding 13,14-dihydro-15-keto-PGE2. nih.gov This intermediate is the major circulating metabolite of PGE2. taylorandfrancis.com Subsequently, this molecule undergoes two cycles of β-oxidation from the carboxyl terminus of the upper side chain, which removes four carbon atoms ("tetranor"). nih.govmdpi.com Concurrently or thereafter, ω-oxidation of the terminal methyl group of the lower side chain occurs, forming a dicarboxylic acid. nih.govmdpi.com The resulting molecule is 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid, commonly known as this compound, which is then excreted through the kidneys into the urine. nih.govnih.gov

Enzymatic Degradation and Inactivation of Prostaglandin E2

The biological inactivation of Prostaglandin E2 (PGE2) is a highly efficient process, primarily initiated by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wikipedia.orgnih.govnih.gov This enzyme is considered the key catalyst responsible for the biological inactivation of prostaglandins (B1171923). nih.govoup.com It specifically catalyzes the oxidation of the 15(S)-hydroxyl group on the PGE2 molecule to a keto group, resulting in the formation of 15-keto-PGE2. wikipedia.orguniprot.orgnih.gov This structural modification leads to a dramatic reduction in the biological activity of the prostaglandin. nih.govoup.com

Following this initial oxidation, the enzyme 15-oxo-prostaglandin Δ13-reductase acts on 15-keto-PGE2, catalyzing the reduction of the double bond at C13-C14. nih.govmdpi.com The product of this reaction is 13,14-dihydro-15-keto-PGE2. The lung is a major site for this metabolic degradation, where a significant portion of biologically active prostaglandins are cleared in a single pass through the pulmonary circulation. taylorandfrancis.comnih.gov This rapid enzymatic cascade ensures that the potent effects of PGE2 are localized and transient.

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| 15-hydroxyprostaglandin dehydrogenase | 15-PGDH (HPGD) | Oxidizes the 15-hydroxyl group, inactivating the prostaglandin. wikipedia.orgnih.gov | Prostaglandin E2 (PGE2) | 15-keto-PGE2 |

| 15-oxo-prostaglandin Δ13-reductase | PRG1 | Reduces the C13-C14 double bond of the 15-keto metabolite. nih.gov | 15-keto-PGE2 | 13,14-dihydro-15-keto-PGE2 |

Relationship to Cyclooxygenase Pathway and 15-Hydroxyprostaglandin Dehydrogenase

The formation of this compound is intrinsically linked to the cyclooxygenase (COX) pathway, as this pathway is responsible for the synthesis of its precursor, Prostaglandin E2 (PGE2). nih.govnih.gov The COX pathway begins with the release of arachidonic acid from membrane phospholipids. poliklinika-harni.hrrupress.org The cyclooxygenase enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). nih.govresearchgate.netresearchgate.net PGH2 is subsequently isomerized by specific prostaglandin E synthases (PGES) to produce PGE2. nih.govnih.gov

While the COX enzymes and PGES are responsible for the biosynthesis of PGE2, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) acts as the primary enzyme for its catabolism and inactivation. nih.govoup.com Therefore, the cellular and systemic levels of PGE2 are determined by the balance between the synthetic activity of the COX pathway and the degradative activity of 15-PGDH. nih.gov Research has shown a reciprocal regulatory relationship between COX-2 and 15-PGDH; increased expression of COX-2, often seen in inflammation and cancer, can be accompanied by decreased expression of 15-PGDH, leading to an accumulation of PGE2. oup.comresearchgate.netbibliotekanauki.pl This interplay highlights the critical role of 15-PGDH in controlling the potent biological effects of PGE2 synthesized via the COX pathway.

Structure

3D Structure

Eigenschaften

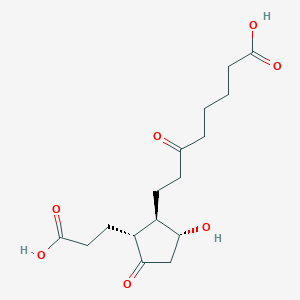

IUPAC Name |

8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAZCYLYLVCSNH-JHJVBQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947678 | |

| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24769-56-0 | |

| Record name | 11α-Hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11alpha-Hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024769560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of Tetranor Pgem As a Surrogate Marker for Systemic Prostaglandin E2 Biosynthesis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the specific and sensitive quantification of this compound in biological matrices, particularly urine. google.comresearchgate.netresearchgate.net This technique offers high specificity and the ability for multiplex analysis, allowing for the simultaneous measurement of multiple prostaglandin metabolites. scilit.comjsbms.jp High-throughput online solid-phase extraction (SPE) LC-MS/MS methods have been developed to streamline the analysis of large sample cohorts, enhancing efficiency and reducing manual labor. nih.gov

Despite its advantages, the direct analysis of this compound by LC-MS/MS can be challenging due to its chemical structure and potential for low concentrations in biological samples. researchgate.netnih.gov To overcome these limitations, several strategies have been employed to enhance the sensitivity and accuracy of LC-MS/MS-based quantification.

Derivatization Techniques for Enhanced this compound Sensitivity

Chemical derivatization is a common strategy to improve the ionization efficiency and fragmentation characteristics of analytes in mass spectrometry, thereby enhancing detection sensitivity. nih.gov For this compound, various derivatization techniques have been utilized. These methods often involve converting the native molecule into a form that is more readily ionized and produces a stronger signal in the mass spectrometer. researchgate.netresearchgate.net One such approach is the formation of an O-methyloxime derivative. researchgate.netresearchgate.net Another technique involves the creation of a pentafluorobenzyl ester derivative. researchgate.netresearchgate.net While effective in increasing sensitivity, these derivatization steps can be labor-intensive and introduce the risk of incomplete reactions or the formation of unwanted byproducts, which could impact the accuracy of the results. researchgate.netresearchgate.net

The principle behind derivatization for enhanced LC-ESI-MS/MS sensitivity is to attach a moiety with high proton affinity or a permanent positive charge to the target molecule. nih.govmdpi.com This "cationic tag" significantly improves the molecule's response in the positive electrospray ionization (ESI) mode. mdpi.com Furthermore, the derivatization product should ideally fragment in a predictable and efficient manner during collision-induced dissociation (CID) to generate intense and specific product ions for reliable quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). mdpi.com

Quantification of this compound Dehydration Products (e.g., Tetranor-PGAM)

An alternative to direct derivatization of this compound is to measure its dehydration product, tetranor-prostaglandin A metabolite (tetranor-PGAM). researchgate.netcaymanchem.com this compound can undergo acid-catalyzed dehydration to form tetranor-PGAM. researchgate.net This conversion can be performed prior to LC-MS/MS analysis, and the resulting tetranor-PGAM is then quantified as a surrogate for the original this compound concentration. researchgate.netcaymanchem.com This method simplifies the analytical process by dealing with a potentially more stable or chromatographically favorable compound. researchgate.net It is also possible to develop immunoassays that recognize both this compound and tetranor-PGAM, providing a combined measure of the parent compound and its dehydration product. google.com

Stable Isotope Dilution Methods for Accurate this compound Measurement

Stable isotope dilution (SID) is widely considered the most accurate method for quantification using mass spectrometry. csic.estum.de This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d6) to the sample at the earliest stage of preparation. csic.escaymanchem.com This internal standard behaves identically to the endogenous analyte throughout extraction, purification, and analysis, effectively correcting for any sample loss or matrix effects that can suppress the ion signal. tum.ded-nb.info The concentration of the native analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. tum.de The use of an internal standard with three or more deuterium (B1214612) atoms is generally recommended to ensure it can be distinguished from the natural isotopic distribution of the unlabeled analyte. d-nb.info

Immunoassay Development and Validation for this compound Detection

Immunoassays offer a high-throughput and often more cost-effective alternative to LC-MS/MS for the quantification of this compound, making them suitable for large-scale clinical and research studies. google.comresearchgate.net These assays rely on the specific binding of an antibody to the target analyte. google.com The development of highly specific monoclonal or polyclonal antibodies is crucial for the performance of these assays, ensuring minimal cross-reactivity with other related prostaglandin metabolites. google.comnih.gov

Validation of immunoassays is a critical step to ensure their accuracy and reliability. This process typically involves assessing sensitivity, specificity, precision (intra- and inter-assay variability), linearity of dilution, and spike recovery. nih.govnih.gov Correlation with a gold-standard method like LC-MS/MS is also a key component of validation. nih.govresearchgate.net

Chemiluminescent Enzyme Immunoassay (CLEIA) Performance for this compound

Chemiluminescent enzyme immunoassays (CLEIAs) are a type of immunoassay that utilizes a chemiluminescent substrate to generate a light signal, which is proportional to the amount of analyte present. These assays are known for their high sensitivity and wide dynamic range. nih.govresearchgate.net A fully automated CLEIA has been developed for the quantitative detection of prostaglandin E-major urinary metabolite (PGE-MUM), of which this compound is the main component. nih.govresearchgate.net

The performance of these CLEIAs is rigorously evaluated. Key performance metrics include:

Limit of Detection (LOD) and Limit of Quantification (LOQ): For one such assay, the LOD and LOQ were reported to be 1.0 ng/mL and 1.3 ng/mL, respectively. nih.govresearchgate.net

Precision: Within-run reproducibility is typically very good, with coefficients of variation (CV) often below 5%. nih.govresearchgate.net

Correlation with other methods: A strong correlation (e.g., a correlation coefficient of 0.970) with established methods like radioimmunoassay (RIA) is a good indicator of accuracy. researchgate.net

Cross-reactivity: The assay should demonstrate minimal cross-reactivity with other prostaglandin metabolites to ensure specificity. researchgate.net

Spike Recovery and Dilution Linearity: Good spike recovery (typically 90-110%) and linearity upon dilution confirm that the assay is not significantly affected by the sample matrix. nih.govresearchgate.net

| Performance Metric | Reported Value |

| Limit of Detection (LOD) | 1.0 ng/mL |

| Limit of Quantification (LOQ) | 1.3 ng/mL |

| Within-run CV | 1.4% to 2.2% |

| Correlation with RIA (r) | 0.970 |

| Spike Recovery | 94% to 101% |

| Data from a study evaluating a CLEIA for PGE-MUM. nih.govresearchgate.net |

Radioimmunoassay (RIA) Applications in this compound Studies

Radioimmunoassay (RIA) is a classic immunoassay technique that uses a radiolabeled antigen as a tracer. slideshare.net It is a highly sensitive and specific method that has been used for the quantification of various hormones and metabolites, including those related to prostaglandins (B1171923). researchgate.netslideshare.net While RIA has been largely superseded in many applications by non-radioactive methods like CLEIA and ELISA due to safety and disposal concerns associated with radioisotopes, it has historically played a significant role in prostaglandin research and still serves as a benchmark for comparison when developing new immunoassays. nih.govresearchgate.netslideshare.net The principle of RIA involves the competition between the unlabeled analyte in the sample and a fixed amount of radiolabeled analyte for a limited number of antibody binding sites. slideshare.net By measuring the amount of radioactivity in the antibody-bound fraction, the concentration of the unlabeled analyte in the sample can be determined. slideshare.net

Enzyme-Linked Immunosorbent Assay (ELISA) Principles for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized immunological method for the quantification of tetranor-prostaglandin E metabolite (this compound) in biological fluids, particularly urine. google.comresearchgate.net The primary format for this compound analysis is the competitive ELISA. caymanchem.comcaymanchem.comassaygenie.com

In a typical competitive ELISA for this compound, a specific amount of antibody is pre-coated onto the wells of a microtiter plate. assaygenie.com The biological sample containing an unknown amount of this compound is added to the wells along with a fixed amount of enzyme-labeled this compound (tracer). caymanchem.comcaymanchem.com The this compound in the sample and the tracer compete for binding to the limited number of antibody sites. caymanchem.comassaygenie.com After an incubation period, unbound components are washed away. assaygenie.com A substrate is then added, which reacts with the enzyme on the bound tracer to produce a measurable signal, often a color change. caymanchem.comassaygenie.commybiosource.com The intensity of the signal is inversely proportional to the concentration of this compound in the original sample; a lower signal indicates a higher concentration of the target analyte. caymanchem.comcaymanchem.com

Some ELISA kits for prostaglandin metabolites, including those for this compound, may involve a derivatization step. caymanchem.comcaymanchem.com For instance, this compound can be chemically converted to a more stable derivative, such as tetranor-PGJM or a bicyclic form, prior to quantification. caymanchem.comnih.gov This conversion can enhance the stability and consistency of the measurement. nih.govresearchgate.net One assay protocol involves incubating samples with a carbonate buffer at 37°C to facilitate this conversion before proceeding with the competitive immunoassay steps. caymanchem.com

The performance of these assays is characterized by their detection range and sensitivity. For example, one commercially available PGEM ELISA kit has a detection range of 0.39-50 pg/ml with an average sensitivity of 2 pg/ml. caymanchem.com Another kit designed for tetranor-PGDM, a related metabolite, has an assay range of 6.4-4,000 pg/ml. caymanchem.com

Development of Specific Antibodies for this compound

The development of specific antibodies is the cornerstone of a reliable immunoassay for this compound. google.com This process involves creating immunogens that can elicit a robust and specific immune response in a host animal. google.comevitria.com

Since this compound is a small molecule, it is not immunogenic on its own. To generate an immune response, it must be covalently attached to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). google.com This this compound-carrier protein conjugate acts as an immunogen, which, when injected into a host, stimulates the adaptive immune system to produce antibodies that specifically recognize and bind to the this compound molecule. google.com In some cases, an antibody may be developed that recognizes both this compound and its closely related dehydration product, tetranor-PGAM. google.com

Both polyclonal and monoclonal antibodies can be developed for this compound detection. google.com

Polyclonal antibodies are produced by different B-cell clones in the host animal and represent a mixture of immunoglobulins that can recognize multiple epitopes on the this compound molecule. evitria.comthermofisher.com They are generally less expensive and faster to produce. evitria.com

Monoclonal antibodies are produced by a single B-cell clone and are therefore highly specific, binding to a single epitope with high consistency. evitria.comthermofisher.com The production of monoclonal antibodies involves isolating antibody-producing cells from the immunized animal and fusing them with immortal myeloma cells to create hybridoma cell lines that provide a continuous and homogenous supply of the specific antibody. evitria.com Recently, there has been a shift towards using monoclonal antibodies over polyclonal ones, as they offer enhanced lot-to-lot reproducibility and are preferable from an animal welfare perspective since they can be produced using cultured cells. nih.gov

The specificity of the resulting antibody is critical and is typically assessed by measuring its cross-reactivity with structurally related prostaglandin metabolites. caymanchem.com For example, a highly specific antibody for a prostaglandin metabolite will show minimal binding to other prostaglandins like tetranor-PGFM, PGE2, or PGF2α. caymanchem.comcaymanchem.comthermofisher.com

Preanalytical Considerations in Biological Sample Collection and Storage for this compound Analysis

Accurate quantification of this compound is highly dependent on meticulous preanalytical procedures, including sample collection, handling, and storage. google.commdpi.comuni-wuppertal.de Inappropriate handling can lead to significant changes in the measured concentrations of the analyte, thereby compromising the validity of research findings. mdpi.comuni-wuppertal.de It is crucial to standardize all steps from sample acquisition to the final analysis to ensure reliable results. uni-wuppertal.de For urine samples, which are commonly used for this compound analysis, considerations include the collection time and potential for ex vivo degradation. mdpi.commft.nhs.uk

Sample Stability and Preservation Protocols for this compound

The chemical stability of this compound is a critical preanalytical factor. While it is more stable than its parent compound, PGE2, this compound is susceptible to degradation, especially during long-term storage under suboptimal conditions. researchgate.netresearchgate.net

Research has shown that storing frozen urine samples at -20°C is inadequate for long-term preservation. mdpi.comresearchgate.net Significant degradation of this compound has been observed at this temperature, with losses of up to 80% reported after 1.5 to 2 years. mdpi.com A noticeable decrease in concentration can even occur after just one week at -20°C. mdpi.com Therefore, the standard and strongly recommended protocol for long-term storage of biological samples for this compound analysis is at -80°C. google.commdpi.comcaymanchem.comwindows.netcaymanchem.comcaymanchem.comtempesttx.com At -80°C, this compound levels in urine have been shown to remain stable and indistinguishable from freshly analyzed samples for at least two years. mdpi.com

For short-term storage, analyte stability has been tested under various conditions. One study found that this compound in urine was stable for up to 6 days at 25°C and for one month at 10°C, with measured values remaining within 10% of the initial concentration. nih.gov However, another study noted that this compound was not stable at room temperature for 24 hours. researchgate.net To prevent degradation, samples should be frozen as quickly as possible after collection. mdpi.com Additionally, to avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to divide samples into smaller aliquots before freezing. mdpi.commdpi.com

| Storage Temperature | Duration | Sample Matrix | Observed Stability / Degradation | Source |

|---|---|---|---|---|

| -80°C | ≥ 1 year | Solution in Methyl Acetate | Stable | caymanchem.comcaymanchem.com |

| -80°C | Up to 2 years | Urine | Stable, levels indistinguishable from baseline | mdpi.com |

| -20°C | 1 week | Urine | Significant decrease in levels | mdpi.com |

| -20°C | 1.5 - 2 years | Urine | Up to 80% loss of initial amount | mdpi.comresearchgate.net |

| 10°C | 1 month | Urine | Stable (measured values 90%–107% of initial) | nih.gov |

| 25°C (Room Temp) | 6 days | Urine | Stable (measured values 92%–103% of initial) | nih.gov |

| Room Temp | 24 hours | Not specified | Not stable (recovery below 80%) | researchgate.net |

| Freeze-Thaw Cycles | Up to 5 cycles | Urine | Stable (results within 100 ± 10% of initial value) | nih.gov |

Normalization Strategies for Urinary this compound Levels (e.g., Creatinine)

The concentration of analytes in spot urine samples can vary considerably due to fluctuations in an individual's hydration status. google.com To account for this variability and to standardize the measurements, urinary this compound levels are typically normalized. google.commdpi.com

The most widely accepted and standard method for normalization is to express the this compound concentration as a ratio to the urinary creatinine (B1669602) concentration. google.commdpi.comnih.govnih.govahajournals.org Creatinine is a metabolic byproduct of muscle metabolism that is excreted into the urine at a relatively constant rate, making it a reliable marker of urinary dilution. nih.gov The final reported value is often given in units such as nanograms (ng) or picograms (pg) of this compound per milligram (mg) or millimole (mmol) of creatinine. mdpi.comnih.gov

This normalization is considered the gold standard. mdpi.com However, it is acknowledged that creatinine excretion can be influenced by factors such as muscle mass, which may be a concern in specific study populations, for instance, in patients with muscular dystrophy where muscle atrophy can reduce creatinine concentrations. nih.gov In such cases, alternative normalization strategies might be considered, or results must be interpreted with caution. mdpi.comnih.gov Other approaches, such as using urinary osmolality or collecting 24-hour urine samples, can also be employed, with the latter providing an integrated measure of excretion over a full day. mdpi.commft.nhs.uk In some studies involving infants, normalization to body surface area has also been explored. nih.gov

| Concentration Range | Units | Population | Source |

|---|---|---|---|

| 7-40 µg / 24 hours | Mass per time | Healthy males | google.com |

| 2.6 - 7.4 ng/mg creatinine | Ratio to creatinine | Healthy humans | mdpi.com |

| 9.5 ± 0.9 ng/mg creatinine | Ratio to creatinine (Mean ± SEM) | Healthy controls | nih.gov |

| 8.68–42.25 µg/g creatinine | Ratio to creatinine (95% CI) | Healthy people | nih.gov |

| 47.7 pg/mmol creatinine | Ratio to creatinine (Median) | General population cohort | nih.govahajournals.org |

Tetranor Pgem As a Biomarker in Human Health and Disease Research

Tetranor-PGEM in Inflammatory Processes and Immune System Modulation

This compound is a key indicator of inflammation, reflecting the activity of the cyclooxygenase (COX) pathway and the production of its parent compound, PGE2, a potent lipid mediator of inflammation, pain, and fever. ki.se The measurement of urinary this compound is a valuable tool for investigating inflammatory diseases and the effects of inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme pivotal in induced PGE2 production. ki.se

Elevated levels of this compound in urine have been identified as a marker for systemic inflammation and fever. mdpi.comki.se In individuals with active disease and fever, this compound levels are significantly increased compared to healthy controls. ki.se For instance, a study measuring urinary this compound in infants with viral-induced fever found a notable increase compared to healthy infants, suggesting its potential as a non-invasive inflammatory biomarker in this population. researchgate.netresearchgate.net Conversely, in healthy individuals, even after a stimulus for local inflammation like vaccination, the levels of this compound remain stable. ki.se Research has also shown significantly higher urinary levels of this compound in patients with COVID-19 compared to healthy subjects, with a strong positive correlation observed between urinary this compound and plasma ferritin levels, a hallmark of macrophage activation syndrome. frontiersin.org

The role of prostanoids, including PGE2, is well-documented in autoimmune diseases. nih.gov Urinary this compound has been investigated as a potential biomarker in various chronic inflammatory conditions. For example, significantly higher urinary levels of both this compound and tetranor-PGDM (a metabolite of PGD2) were observed in patients with Chronic Obstructive Pulmonary Disease (COPD) compared to healthy non-smokers. nih.govresearchgate.net In patients with cystic fibrosis, both this compound and tetranor-PGDM levels were also found to be increased. mdpi.comnih.gov

Pro-inflammatory macrophages are significant producers of PGE2 during an inflammatory response. frontiersin.org Studies on macrophage activity have provided insights into the regulation of PGE2 production. In one study, while the direct detection of this compound in the culture medium of LPS-stimulated macrophages was not achieved, the study did observe the production of PGE1 and 6-keto PGF1a, other prostanoids. plos.org Another study focusing on extracellular vesicles (EVs) from different macrophage phenotypes found decreased levels of this compound in EVs from pro-inflammatory M1 macrophages compared to resting M0 macrophages. mdpi.com This suggests complex regulatory mechanisms of prostanoid metabolism within different cellular compartments during inflammation. In the context of Duchenne Muscular Dystrophy (DMD), a disease with a significant inflammatory component involving pro-inflammatory macrophages, targeting prostaglandin pathways has been explored. researchgate.net

In the context of inflammatory bowel disease (IBD), PGE2 is a crucial chemical mediator. nih.gov Its major urinary metabolite, this compound (also referred to as PGE-MUM), is elevated in ulcerative colitis. nih.gov Studies have indicated that urinary excretion of this compound was increased in patients with ulcerative colitis. plos.org In a mouse model of colitis, the urinary concentration of this compound was significantly increased during both the acute phase of colitis and the subsequent carcinogenesis phase. plos.orgplos.org This suggests that this compound could serve as a supportive index reflecting the inflammatory condition in IBD. plos.org

While the primary urinary biomarker for food allergy reactions is often considered to be tetranor-PGDM, the metabolite of PGD2, some studies have also investigated the role of this compound. researchgate.net In a mouse model of food allergy, urinary this compound showed a transient and slight increase after early challenges with an allergen. researchgate.net Another study in a food allergy mouse model also noted transient increases in urinary this compound that peaked at the third allergen challenge. researchgate.net However, the increase in tetranor-PGDM was more pronounced and correlated with the severity of allergic symptoms. researchgate.netresearchgate.net

This compound in Oncological Research and Cancer Progression

This compound has been identified as a promising biomarker in cancer research, with elevated levels associated with various malignancies. medchemexpress.comglpbio.com Urinary PGE-M (this compound) is positively associated with factors like obesity and smoking, and has been linked to lung metastases in breast cancer patients. medchemexpress.com

Research has pointed to a link between urinary PGEM levels and the progression of several cancers. researchgate.net For instance, increased levels of this compound have been found in patients with advanced colorectal neoplasia. mdpi.commedchemexpress.com In a mouse model of colitis-associated colorectal cancer (CAC), urinary concentrations of this compound were significantly increased. plos.org Furthermore, studies have shown that elevated preoperative levels of PGE-MUM in patients with non-small-cell lung cancer (NSCLC) were associated with tumor size and advanced stage. researchgate.net Postoperative PGE-MUM levels were also found to be an independent prognostic factor for survival in these patients. researchgate.net

Increased urinary levels of this compound are also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m2 . bertin-bioreagent.comcaymanchem.comcaymanchem.com This highlights the potential of this compound as a prognostic marker in oncology.

Data Tables

Table 1: this compound in Inflammatory Conditions

| Condition | Finding | Reference(s) |

| Systemic Inflammation & Fever | Elevated urinary levels in patients with active disease and fever. | ki.se |

| Viral-Induced Fever in Infants | Significantly increased urinary levels compared to healthy infants. | researchgate.netresearchgate.net |

| COVID-19 | Significantly higher urinary levels compared to healthy subjects; positive correlation with plasma ferritin. | frontiersin.org |

| Chronic Obstructive Pulmonary Disease (COPD) | Significantly higher urinary levels compared to healthy non-smokers. | nih.govresearchgate.net |

| Cystic Fibrosis | Increased urinary levels. | mdpi.comnih.gov |

| Colitis/Ulcerative Colitis | Increased urinary excretion in patients and in mouse models of colitis. | nih.govplos.org |

| Food Allergy (Mouse Model) | Transient and slight increase in urinary levels after allergen challenge. | researchgate.netresearchgate.net |

Table 2: this compound in Oncological Research

| Cancer Type | Finding | Reference(s) |

| General Cancer Biomarker | Promising biomarker for inflammation-associated cancers. | medchemexpress.com |

| Advanced Colorectal Neoplasia | Increased urinary levels in patients. | mdpi.commedchemexpress.com |

| Colitis-Associated Colorectal Cancer (Mouse Model) | Significantly increased urinary concentrations. | plos.org |

| Non-Small-Cell Lung Cancer (NSCLC) | Elevated preoperative levels associated with tumor size and advanced stage; postoperative levels are a prognostic factor. | researchgate.net |

| Breast Cancer | Increased urinary levels associated with a higher risk in postmenopausal women with a BMI < 25 kg/m2 ; associated with lung metastases. | medchemexpress.combertin-bioreagent.comcaymanchem.comcaymanchem.com |

This compound as a Potential Biomarker for Colorectal Neoplasia and Colorectal Cancer

This compound, the major urinary metabolite of Prostaglandin E2 (PGE2), has emerged as a significant biomarker in the study of colorectal cancer. mdpi.commedchemexpress.commedchemexpress.com Elevated levels of urinary this compound are associated with an increased risk of colorectal neoplasia. medchemexpress.com Research indicates that PGE2, the precursor to this compound, promotes cancer cell survival and metastasis in colorectal cancer. mdpi.com

Studies have investigated this compound as a potential biomarker for detecting advanced colorectal neoplasia. One pre-validation study found increased levels of this metabolite in patients with colorectal cancers and large adenomas compared to healthy individuals or those with small adenomas. researchgate.netresearchgate.net The use of cyclooxygenase-2 (COX-2) specific inhibitors has been explored in the context of colorectal cancer prevention, underscoring the importance of the pathway that produces PGE2. mdpi.com The measurement of this compound is considered a non-invasive method to evaluate systemic PGE2 synthesis, which is often elevated in individuals with colorectal cancer. caymanchem.com In mouse models of colitis-associated colorectal cancer (CAC), urinary levels of this compound were significantly increased during the carcinogenesis phase. plos.orgplos.orgnih.gov

| Research Finding | Study Population/Model | Key Result | Citation |

| Elevated Risk Association | Human Studies | Elevated urinary PGE-M is associated with an increased risk of colorectal cancer. | mdpi.comnih.gov |

| Advanced Neoplasia Marker | Patients with colorectal cancers and adenomas vs. controls | Increased levels of this compound found in patients with cancers and large adenomas. | researchgate.netresearchgate.net |

| Animal Model Confirmation | Mouse model of colitis-associated cancer (AOM/DSS) | Urinary this compound significantly increased in the carcinogenesis phase. | plos.orgplos.orgnih.govresearchgate.net |

This compound in Ovarian, Prostate, and Breast Cancer Risk Assessment

The utility of this compound as a biomarker varies significantly across different types of cancer. mdpi.com

Prostate Cancer: Similarly, studies have not supported a meaningful association between urinary this compound and prostate cancer. mdpi.comresearchgate.net A case-control study of African American and European American men found that urinary PGE-M levels did not differ between men with prostate cancer and population-based controls. mdpi.comresearchgate.net Furthermore, no association was observed between PGE-M levels and aggressive disease or prostate-cancer-specific survival. mdpi.comresearchgate.net However, a statistically significant association was noted between higher PGE-M levels and all-cause mortality in African American cases who were not regular aspirin (B1665792) users. mdpi.com

Breast Cancer: In contrast, elevated urinary this compound levels have been associated with an increased risk of postmenopausal breast cancer. mdpi.comnih.gov This association appears to be modified by body mass index (BMI). A nested case-control study within the Shanghai Women's Health Study found a clear dose-response relationship between urinary PGE-M and breast cancer risk among postmenopausal women with a BMI of less than 25 kg/m ². nih.govcaymanchem.combertin-bioreagent.comcaymanchem.com In this group, the risk of breast cancer for those in the highest quartile of PGE-M was more than double that of those in the lowest quartile. nih.gov No significant association was found in overweight postmenopausal women (BMI ≥ 25 kg/m ²). nih.gov

| Cancer Type | Key Finding | Specific Data (Highest vs. Lowest Quartile) | Citation |

| Ovarian Cancer | No significant association with risk. | Odds Ratio: 0.80 (95% CI: 0.51–1.27) | mdpi.comnih.gov |

| Prostate Cancer | No meaningful association with incidence or aggressive disease. | Levels did not differ between cases and controls. | mdpi.comresearchgate.net |

| Breast Cancer (Postmenopausal, BMI < 25) | Associated with an elevated risk. | Risk increased to 2.32 (95% CI: 1.24–4.41). | nih.gov |

Association of Urinary this compound with Lung Metastases in Breast Cancer

Research has specifically linked elevated urinary this compound levels to the metastasis of breast cancer to the lungs. mdpi.comresearchgate.net A study comparing urinary PGE-M levels among different patient groups found significantly higher concentrations in patients with lung metastases compared to both patients with no known lung metastases and healthy controls. researchgate.net

In this study, the median urinary PGE-M level in patients with lung metastasis was 6.7 ng/mg creatinine (B1669602), which was significantly higher than the 4.6 ng/mg creatinine in patients with no known lung metastasis and 4.2 ng/mg creatinine in healthy controls. researchgate.net This suggests that the inflammatory processes mediated by PGE2 may play a role in the specific spread of breast cancer to the pulmonary system. medchemexpress.comresearchgate.net The findings indicate that urinary PGE-M could serve as a non-invasive biomarker to identify patients at higher risk for or with existing lung metastases. researchgate.net

| Patient Group | Median Urinary PGE-M Level (ng/mg creatinine) | Statistical Significance (vs. Lung Metastasis Group) | Citation |

| Breast Cancer with Lung Metastasis (LM) | 6.7 | - | researchgate.net |

| Breast Cancer with No Known Lung Metastasis (NKLM) | 4.6 | P = 0.003 | researchgate.net |

| Healthy Controls | 4.2 | P < 0.001 | researchgate.net |

This compound Levels in Colitis-Associated Colorectal Cancer Models

Animal models are crucial for understanding the progression from chronic inflammation to cancer, particularly in colitis-associated colorectal cancer (CAC). In a widely used murine model of CAC, which involves the administration of azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS), urinary this compound levels have been shown to be a dynamic biomarker. plos.orgplos.orgnih.gov

Studies using this model have demonstrated that urinary concentrations of this compound are significantly increased during two distinct phases of the disease process. plos.orgplos.orgnih.gov Levels transiently increase during the acute phase of colitis, reflecting the initial intense inflammatory response. plos.orgplos.orgnih.gov Subsequently, after a period of remission, the levels rise again and remain high during the carcinogenesis period, when tumors develop. plos.orgplos.orgnih.govresearchgate.net

This biphasic elevation suggests that the cyclooxygenase pathway, which produces the precursor PGE2, is activated both during acute inflammation and during the chronic inflammation-driven promotion of cancer. plos.orgnih.gov While the increase in this compound reflects the inflammatory condition, its lack of specificity for cancer itself means it may be best utilized as a supportive index of inflammation in the context of CAC risk, rather than a standalone diagnostic marker for the cancer. plos.orgplos.org

| Disease Phase (AOM/DSS Mouse Model) | Observation | Implication | Citation |

| Acute Phase of Colitis | Transient, significant increase in urinary this compound. | Marker of acute intestinal inflammation. | plos.orgplos.orgnih.gov |

| Carcinogenesis Period | Significant and sustained increase in urinary this compound. | Marker of chronic inflammation driving tumor development. | plos.orgplos.orgnih.govresearchgate.net |

This compound in Metabolic and Endocrine Disorders

This compound as a Novel Biomarker for Diabetic Nephropathy Progression

Recent research has identified urinary this compound as a promising novel biomarker for the presence and progression of diabetic nephropathy (DN), a major complication of diabetes mellitus. nih.govresearcher.lifenih.govresearchgate.netjsbms.jp In a study involving subjects with type 2 diabetes, urinary levels of this compound were found to be significantly higher in patients with even the earliest stage of nephropathy compared to healthy individuals. nih.govnih.govresearchgate.net

Crucially, the concentration of this compound was observed to increase in correlation with the advancing clinical stages of nephropathy. nih.govnih.govresearchgate.net This suggests that this compound not only indicates the presence of kidney damage but also reflects its severity. The study demonstrated that a comprehensive analysis of urinary lipid mediators, including this compound, could effectively discriminate between different clinical stages of the disease. nih.govresearchgate.net

This finding is significant as it points to this compound as a non-invasive tool for monitoring the progression of DN. jsbms.jp Specific cut-off values have been proposed to help stage the disease. For instance, a cut-off value of 21.5 ng/mgCr was suggested to discriminate stage 2 nephropathy or higher, while a value of 30.4 ng/mgCr was proposed for identifying stage 3 or higher. researchgate.net

| Parameter | Finding | Specifics | Citation |

| Comparison to Healthy Controls | Significantly higher this compound in patients with Stage 1 DN. | Levels increase with the progression of DN. | nih.govnih.govresearchgate.net |

| Staging Capability | Can discriminate between clinical stages of nephropathy. | Cut-off of 30.4 ng/mgCr for Stage 3+ (Sensitivity: 76.2%, Specificity: 71.5%). | researchgate.net |

| Clinical Utility | Identified as a novel and useful biomarker for DN. | Urine samples provide a non-invasive matrix for analysis. | researcher.lifenih.govjsbms.jp |

This compound Associations with Obesity and Metabolic Syndrome

This compound is also implicated in the low-grade chronic inflammation characteristic of obesity and metabolic syndrome. researchgate.netnih.gov Studies have shown that urinary levels of this metabolite are associated with several key parameters of these conditions.

Research has found that increased levels of urinary PGE-M occur in association with an elevated body mass index (BMI). medchemexpress.comresearchgate.net A targeted lipidomic analysis of obese human subjects further detailed these connections, showing that urinary this compound was specifically associated with abdominal obesity, as defined by an increased waist-to-hip ratio (WHR). nih.gov

Beyond measures of adiposity, this compound levels also correlate with markers of dysregulated glucose metabolism. nih.gov The same study found significant associations between this compound and glycated hemoglobin (HbA1c) as well as impaired oral glucose tolerance, linking the prostaglandin pathway to insulin (B600854) resistance. researchgate.netnih.gov These findings reinforce the role of inflammation in the pathophysiology of obesity-related complications and position this compound as a biomarker reflecting these processes. nih.gov

| Metabolic Parameter | Association with Urinary this compound | Study Population | Citation |

| Body Mass Index (BMI) | Significantly associated with increasing BMI. | Patients with breast cancer and controls. | researchgate.net |

| Abdominal Obesity | Associated with increased waist-to-hip ratio (WHR). | Obese human subjects. | nih.gov |

| Glucose Metabolism | Associated with glycated hemoglobin (HbA1c) and impaired oral glucose tolerance. | Obese human subjects. | nih.gov |

This compound in Cardiovascular and Renal Systemic Health

The major urinary metabolite of prostaglandin E2 (PGE2), tetranor-prostaglandin E metabolite (this compound), is emerging as a significant biomarker in the study of cardiovascular and renal diseases. Its levels in urine can reflect both systemic and kidney-derived PGE2 production, offering insights into inflammatory processes and disease progression. nih.govahajournals.orgmdpi.com

Association of Urinary this compound Excretion with Cardiovascular Mortality and Disease Risk

Recent research has highlighted a strong link between elevated urinary this compound levels and adverse cardiovascular outcomes. nih.gov A study involving 2,291 participants aged 55 and older from the population-based Rotterdam Study found that higher urinary excretion of this compound was associated with an increased risk of cardiovascular mortality. nih.govresearchgate.netahajournals.orgresearchgate.net

Specifically, each doubling of urinary this compound excretion was associated with a 1.36-fold increased risk of cardiovascular mortality. nih.gov These findings suggest that this compound could serve as a novel marker for the presence and progression of cardiovascular disease. researchgate.netresearchgate.net Factors associated with higher urinary this compound excretion include increasing age, smoking, and diabetes. nih.govresearchgate.netresearchgate.netresearchgate.net The inhibition of prostaglandin synthesis by nonsteroidal anti-inflammatory drugs (NSAIDs) is known to be associated with cardiovascular risks, further underscoring the role of the PGE2 pathway in cardiovascular health. nih.govahajournals.org

Table 1: Association between Urinary this compound and Cardiovascular Mortality

| Metric | Hazard Ratio (95% CI) | Patient-Years | No. of Events |

|---|---|---|---|

| Doubling of urinary PGEM excretion | 1.36 (1.10–1.67) | 28,825 | 161 |

Data from a study of 2,241 participants with a median follow-up of 13.9 years. nih.gov

This compound as a Marker of Kidney Function and Chronic Kidney Disease

Urinary this compound is also a promising biomarker for monitoring kidney function and the progression of chronic kidney disease (CKD). ahajournals.org Elevated levels of this compound have been observed in patients with diabetic nephropathy, a major complication of diabetes. nih.govresearchgate.netcaymanchem.com

A study that analyzed urinary lipid mediators in 111 individuals with type 2 diabetes and 33 healthy subjects found that this compound levels were significantly higher in those with stage 1 nephropathy compared to the control group and increased as the disease progressed. nih.govresearchgate.net This suggests that this compound could be a useful tool for the early diagnosis and staging of diabetic nephropathy. nih.govresearchgate.net In the general population, higher urinary this compound excretions are associated with a lower estimated glomerular filtration rate (eGFR), a key indicator of kidney function. nih.govahajournals.orgresearchgate.net

Table 2: Urinary this compound in Diabetic Nephropathy

| Comparison | Area Under the Curve (AUC) | 95% Confidence Interval |

|---|---|---|

| Stage 1 Nephropathy vs. Control | 0.791 | 0.717–0.866 |

| Stage 2 vs. Stage 1 Nephropathy | 0.657 | 0.561–0.753 |

Data from a study on the utility of urinary eicosanoids as biomarkers for diabetic nephropathy. nih.gov

This compound in Neurological and Musculoskeletal Conditions

The role of this compound as a biomarker extends to certain neurological and musculoskeletal disorders, particularly those with an inflammatory component.

This compound in Muscular Dystrophies (e.g., Fukuyama Congenital Muscular Dystrophy)

In the context of muscular dystrophies, urinary this compound has been identified as a potential biomarker for disease severity. A study focusing on Fukuyama congenital muscular dystrophy (FCMD), the second most common type of pediatric muscular dystrophy in Japan, found significantly elevated levels of urinary this compound in patients compared to healthy controls. researchgate.netnih.govresearchgate.netresearchgate.net

The mean this compound concentration in FCMD patients was 30.9 ± 52.3 ng/mg creatinine, which was 3.2-fold higher than in healthy individuals (9.5 ± 0.9 ng/mg creatinine). nih.govresearchgate.net Furthermore, the levels of this metabolite correlated with the severity of the FCMD phenotype, with higher concentrations observed in patients with typical and severe forms of the disease compared to those with a mild phenotype. researchgate.netnih.gov These findings suggest that PGE2-mediated pathways are involved in the pathogenesis of FCMD and that urinary this compound could serve as a marker of disease progression. researchgate.netnih.govresearchgate.net

Table 3: Urinary this compound Levels in Fukuyama Congenital Muscular Dystrophy (FCMD)

| Group | Mean this compound (ng/mg creatinine) |

|---|---|

| FCMD Patients | 30.9 ± 52.3 |

| Healthy Controls | 9.5 ± 0.9 |

Data from a study comparing urinary prostaglandin metabolites in FCMD patients and healthy controls. nih.govresearchgate.net

This compound in Respiratory Diseases

Investigations into respiratory conditions have also explored the utility of this compound as a biomarker, particularly in the context of childhood wheezing and asthma.

This compound in Preschool Wheeze and Asthma Phenotyping

Acute wheezing episodes in preschool children, often triggered by viral infections, represent a significant healthcare burden. ersnet.orgresearchgate.net Research into the underlying inflammatory mechanisms has included the analysis of urinary prostanoid metabolites. In a study of children with preschool wheeze, there was no significant difference in urinary this compound levels between healthy controls and children with wheeze. ersnet.orgqmul.ac.uk

However, an inverse association between this compound and age was observed in children with preschool wheeze. ersnet.orgresearchgate.netersnet.org In contrast, another major prostaglandin metabolite, tetranor-PGDM (a metabolite of PGD2), was found to be elevated in children with preschool wheeze compared to healthy controls. ersnet.orgqmul.ac.uk In the context of asthma phenotyping, studies have shown that urinary levels of leukotriene E4 and PGD2 metabolites are often elevated in severe asthma with type 2 inflammation, while the role of this compound appears to be less pronounced. atsjournals.orgworktribe.com One study even noted significantly lower median levels of this compound in men with mild-to-moderate asthma. worktribe.com

Table 4: Urinary this compound in Preschool Children

| Group | Mean this compound (pg/mg creatinine) |

|---|---|

| Healthy Controls | 4.4 ± 0.07 |

| Preschool Wheeze Group 1 | 4.4 ± 0.03 |

| Preschool Wheeze Group 2 | 4.0 ± 0.01 |

Data from a study on urinary prostanoids in preschool wheeze. ersnet.orgqmul.ac.uk

Other Clinical Applications and Research Areas of this compound

The clinical utility of this compound extends beyond cystic fibrosis, with research exploring its role as a biomarker in various other health conditions. mdpi.comscilit.com Its stability as a urinary metabolite of the pro-inflammatory mediator PGE2 makes it a valuable tool for assessing systemic inflammation and disease processes non-invasively. mdpi.com

One of the most well-documented applications is in the context of diabetic nephropathy. caymanchem.comresearchgate.netcaymanchem.com Studies have shown that urinary this compound levels are significantly increased in patients with diabetic nephropathy and that these levels rise with the progression of the disease stages. researchgate.net This has led to the identification of this compound as a novel biomarker capable of discriminating between the clinical stages of nephropathy. researchgate.net

In oncology, urinary this compound has been investigated as a potential risk indicator for certain cancers. For instance, elevated levels have been associated with a higher risk of breast cancer, particularly in postmenopausal women with a low body mass index (BMI). caymanchem.combertin-bioreagent.com Additionally, a pre-validation study found increased levels of this compound in patients with advanced colorectal neoplasia, including colorectal cancers and large adenomas, when compared to healthy individuals. mdpi.com

Furthermore, research has explored the role of this compound in other inflammatory conditions. A clinical trial was completed to establish this compound as a biomarker for disease activity in Crohn's disease. mdpi.com The analysis of prostaglandin metabolites, including this compound, is considered valuable for understanding various physiological processes and identifying disease biomarkers. scilit.com

This compound in Liver Diseases

Prostaglandin E2 is metabolized through enzymatic reactions in the lungs, followed by oxidation in the liver and kidneys, before being excreted primarily as this compound in the urine. nih.gov This metabolic pathway underscores the liver's role in the clearance of prostaglandins (B1171923), suggesting that liver function could influence circulating and urinary levels of their metabolites.

However, studies specifically investigating the profile of lipid mediators, including this compound, in liver diseases are limited. csic.es Despite the scarcity of direct research, the analysis of plasma eicosanoid profiles is considered a promising non-invasive approach to reflect tissue-specific conditions, potentially avoiding the need for invasive liver biopsies. csic.es Future research in this area may clarify the utility of this compound as a biomarker for diagnosing or monitoring liver diseases.

Factors Influencing Tetranor Pgem Levels and Research Considerations

Demographic and Lifestyle Factors Affecting Tetranor-PGEM Concentrations

Age and Sex Differences in this compound Levels

Research has consistently demonstrated significant differences in urinary this compound levels based on sex, with males generally exhibiting higher concentrations than females. atsjournals.orgresearchgate.netkitasato-u.ac.jp One study reported that median this compound values in men were approximately double those in women. atsjournals.org Another study with adolescent participants also found significantly higher levels in males. kitasato-u.ac.jp However, this sex-based difference may not be consistent across all age groups. It has been noted that the disparity in this compound levels diminishes in children and older adults (45-80 years), suggesting that other factors may play a role. researchgate.net In elderly individuals, this compound levels have been observed to decrease in men and increase in women, leading to no significant gender difference after menopause. kitasato-u.ac.jp

Age also appears to be a determinant of this compound concentrations. In a study of preschool children with a history of wheezing, this compound levels were inversely associated with age. qmul.ac.ukersnet.org Conversely, a different study found that both urinary PGE2 and this compound excretion were significantly higher in older participants. ahajournals.org These seemingly contradictory findings highlight the complexity of age-related changes in prostaglandin (B15479496) metabolism and the potential influence of underlying health conditions.

Table 1: Influence of Demographic Factors on this compound Levels

| Factor | Observation | Source(s) |

|---|---|---|

| Sex | Males generally have higher urinary this compound levels than females. | atsjournals.orgresearchgate.netkitasato-u.ac.jp |

| Sex difference may be less pronounced in children and older adults. | researchgate.net | |

| No significant gender difference observed post-menopause. | kitasato-u.ac.jp | |

| Age | Inverse association with age in preschool children with wheeze. | qmul.ac.ukersnet.org |

| Higher excretion in older participants in another study population. | ahajournals.org |

Impact of Smoking on Urinary this compound

Cigarette smoking has been clearly identified as a factor that increases urinary this compound levels. researchgate.netnih.govnih.govplos.org Studies have shown that ever-smokers have nearly double the concentration of urinary PGE-M compared to never-smokers. researchgate.netnih.gov A positive association exists between smoking status and this compound levels, with a progressive increase from never-smokers to former smokers to current smokers. nih.gov Furthermore, higher levels are observed in individuals with a greater number of pack-years of smoking exposure. nih.gov This elevation in this compound in smokers is thought to reflect increased cyclooxygenase-2 (COX-2) activity and may be indicative of subclinical lung inflammation. researchgate.netnih.gov

Table 2: Effect of Smoking on Urinary this compound Concentrations

| Smoking Status | Median Urinary PGE-M (ng/mg creatinine) | Source(s) |

|---|---|---|

| Never Smokers | 7.8 - 9.9 | nih.gov |

| Former Smokers | 12.7 | nih.gov |

| Current Smokers | 13.7 - 15.7 | nih.govnih.gov |

| Ever Smokers (Healthy Controls) | 15.2 | nih.gov |

| Never Smokers (Healthy Controls) | 7.8 | nih.gov |

Pharmacological Interventions and Drug Effects on this compound

Effects of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Aspirin (B1665792) on this compound Excretion

Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) like PGE2. ahajournals.orgresearchgate.net Consequently, the use of NSAIDs leads to a reduction in the urinary excretion of this compound. researchgate.net For instance, the selective COX-2 inhibitor celecoxib (B62257) has been shown to decrease urinary PGE-M levels. nih.gov Similarly, treatment with the COX-2 inhibitor etoricoxib (B1671761) has a distinct inhibitory effect on the urinary excretion of this compound. metabolomics.se

Aspirin, another common NSAID, also significantly reduces this compound levels. One study in healthy male volunteers demonstrated that aspirin administration could decrease urinary this compound concentrations by approximately 44%. researchgate.net However, the response to aspirin can be complex in certain conditions. In patients with aspirin-exacerbated respiratory disease (AERD), plasma PGE2 metabolite levels did not significantly change after aspirin challenges, and studies on this effect have yielded inconsistent results. nih.gov

Impact of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors on this compound

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme responsible for the production of PGE2. researchgate.net Specific inhibition of mPGES-1 is being explored as a therapeutic strategy to reduce inflammation while potentially avoiding the side effects associated with broader COX inhibition. researchgate.netki.se As expected, inhibitors of mPGES-1 effectively reduce the systemic levels of PGE2, which is reflected by a decrease in urinary this compound. ki.se

In animal models, the deletion of the mPGES-1 gene leads to a significant depression of urinary PGEM in both male and female mice. nih.gov For example, in male knockout mice, urinary PGEM was reduced from 82.1 ng/mg creatinine (B1669602) in wild-type to 18.8 ng/mg creatinine in knockout mice. nih.gov In humans, an mPGES-1 inhibitor has been shown to potently inhibit PGE2. researchgate.net The measurement of urinary this compound is considered a helpful tool for assessing the in vivo effects of these inhibitors. ki.se

Influence of TRPV2 Inhibitors (e.g., Tranilast) on this compound Levels

Tranilast (B1681357), known as an anti-allergic drug, also functions as an inhibitor of the transient receptor potential cation channel subfamily V member 2 (TRPV2). nih.govmdpi.com Research into its effects on prostaglandin metabolites has shown some influence on this compound levels. In one study, after four weeks of tranilast administration, there was a slight, borderline significant increase (1.18-fold) in this compound levels. mdpi.com Another long-term study noted that while there were significant changes in this compound levels across different time points, post-hoc tests did not show a significant difference at 4, 12, and 24 weeks compared to pre-administration levels. mdpi.comresearchgate.net The alterations in urinary levels of this compound and another prostaglandin, PGE3, may be synchronized, although these changes can have considerable individual variation. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Tetranor-prostaglandin E metabolite | This compound / PGE-M |

| Prostaglandin E2 | PGE2 |

| Prostaglandin E3 | PGE3 |

| Cyclooxygenase-2 | COX-2 |

| Non-Steroidal Anti-Inflammatory Drugs | NSAIDs |

| Aspirin | |

| Celecoxib | |

| Etoricoxib | |

| Microsomal prostaglandin E synthase-1 | mPGES-1 |

| Transient receptor potential cation channel subfamily V member 2 | TRPV2 |

Alterations in this compound Following Prostaglandin D Synthase Inhibition

Inhibition of prostaglandin D (PGD) synthase can lead to alterations in the levels of this compound, the major urinary metabolite of prostaglandin E2 (PGE2). This is thought to occur due to a shunting effect in the prostaglandin synthesis pathway. When PGD synthase is blocked, the precursor prostaglandin H2 (PGH2) may be preferentially metabolized by other synthases, including microsomal prostaglandin E synthase-1 (mPGES-1), leading to increased production of PGE2 and subsequently its metabolite, this compound.

One study investigating the effects of tranilast, a PGD synthase inhibitor, in patients with muscular dystrophy and advanced heart failure observed a slight, borderline significant increase (1.18-fold) in this compound levels after four weeks of administration. mdpi.com Although the direct mechanisms were not fully elucidated, the researchers suggested that the inhibition of PGD synthase could lead to an increase in PGE3, which shares a metabolic pathway with PGE2. mdpi.com In a longer-term aspect of the same study, urinary levels of this compound showed non-significant changes at 4, 12, and 24 weeks, with fold changes of 1.36, 0.52, and 1.90, respectively, compared to baseline, indicating considerable individual variation. mdpi.com This suggests that alterations in this compound levels following PGD synthase inhibition may be dynamic and subject to individual patient variability.

Conversely, studies focusing on the inhibition of hematopoietic PGD synthase (HPGDS) with specific inhibitors like HQL-79 in mouse models of muscular dystrophy have demonstrated a significant decrease in the urinary levels of tetranor-PGDM, the metabolite of PGD2, without reporting a corresponding increase in this compound. nih.gov This highlights that the impact of prostaglandin synthase inhibition on the metabolic profile of other prostaglandins can be complex and may depend on the specific inhibitor, the biological context, and the model system being studied.

The potential for specific inhibitors of mPGES-1 to serve as anti-inflammatory drugs is an area of active research. ki.se The development of such inhibitors necessitates reliable methods for monitoring their effects on systemic PGE2 levels, for which urinary this compound is a valuable biomarker. ki.se For instance, the mPGES-1 inhibitor AF3485 was shown to reduce PGE2 biosynthesis in a concentration-dependent manner in in-vitro studies. frontiersin.org In vivo, administration of AF3485 to rats with induced inflammation significantly reduced urinary this compound levels, an effect similar to that of the COX-2 inhibitor celecoxib. frontiersin.org

Differential Diagnosis and Specificity of this compound as a Disease Biomarker

This compound, being the major urinary metabolite of PGE2, is often considered a biomarker for systemic PGE2 production, which is frequently elevated in inflammatory conditions. ki.seresearchgate.netcaymanchem.com However, its specificity as a biomarker for a particular disease can be limited due to the widespread involvement of PGE2 in various physiological and pathological processes. researchgate.netplos.org

Elevated levels of this compound have been associated with a range of conditions, including:

Inflammatory Diseases: Increased urinary this compound has been observed in inflammatory conditions such as colitis-associated colorectal cancer models in mice and in infants with viral-induced fever. researchgate.netplos.org

Cystic Fibrosis: Patients with cystic fibrosis have been found to have significantly higher urinary concentrations of this compound compared to healthy controls, with levels correlating with disease severity and the presence of complications like bronchiectasis and air trapping. mdpi.com

Diabetic Nephropathy: Urinary levels of this compound are increased in patients with diabetic nephropathy and rise with the progression of the disease. caymanchem.comresearchgate.net

Cancer: Increased urinary this compound has been linked to a higher risk of breast cancer in certain populations and is considered a biomarker for other cancers like advanced colorectal neoplasia, ovarian cancer, and prostate cancer. caymanchem.combertin-bioreagent.commedchemexpress.com

COVID-19: Significantly higher levels of this compound have been found in the urine of COVID-19 patients compared to healthy individuals, with a positive correlation to plasma ferritin levels, a marker of macrophage activation syndrome. frontiersin.org

The lack of specificity arises from the fact that numerous inflammatory diseases can lead to increased PGE2 production. researchgate.netplos.org Therefore, while elevated this compound can indicate an underlying inflammatory process, it may not be sufficient on its own for a definitive diagnosis of a specific disease.

Comparative Analysis with Other Prostanoid Metabolites (e.g., Tetranor-PGDM, Tetranor-PGFM)

Comparing this compound with other prostanoid metabolites, such as tetranor-PGDM (from PGD2) and tetranor-PGFM (from PGF2α), can provide a more nuanced understanding of the underlying inflammatory pathways and potentially improve diagnostic specificity.

In a mouse model of colitis-associated colorectal cancer, both urinary this compound and tetranor-PGDM were significantly increased during both the acute colitis phase and the later carcinogenesis phase. plos.org This suggests a concurrent upregulation of both PGE2 and PGD2 pathways in this condition. However, the study also noted that because PGE2 and PGD2 are involved in many other inflammatory diseases, the specificity of their metabolites as biomarkers for this specific cancer is likely low. plos.org

In patients with cystic fibrosis, both this compound and tetranor-PGDM levels were significantly higher than in healthy controls. mdpi.com However, only this compound levels were associated with the presence of air trapping, a specific radiological finding, suggesting a more direct link between the PGE2 pathway and this particular aspect of lung pathology in cystic fibrosis. mdpi.com

A study on COVID-19 patients found that urinary levels of this compound, tetranor-PGFM, and the thromboxane (B8750289) A2 metabolite 11-dehydro-TXB2 were all significantly higher than in healthy subjects. frontiersin.org This indicates a broad activation of cyclooxygenase (COX) pathways in response to the viral infection.

The following table summarizes findings from a study on colitis-associated colorectal cancer in mice, illustrating the changes in different prostanoid metabolites.

In another study on patients with Fukuyama congenital muscular dystrophy (FCMD), both urinary tetranor-PGDM and this compound concentrations were significantly higher than in healthy controls, with levels correlating with disease severity. researchgate.net

The cross-reactivity of antibodies used in immunoassays is an important consideration. For example, an assay for tetranor-PGDM showed low cross-reactivity (0.3%) with this compound and very low cross-reactivity (<0.01%) with tetranor-PGFM, ensuring specific measurement of the target metabolite. caymanchem.com Similarly, antibodies developed for this compound are screened to exclude those with high cross-reactivity to tetranor-PGDM and tetranor-PGFM. google.com

The following table provides a comparative overview of this compound and other prostanoid metabolites in different conditions based on the provided search results.

Q & A

Q. Why do some studies report no correlation between this compound and PGE2 levels post-aspirin challenge?

- Answer: In aspirin-tolerant individuals, PGE2 and this compound levels correlate strongly (r=0.93), but this relationship breaks down in AERD patients due to COX-1 suppression and shunting toward alternate prostanoid pathways . Contextualizing results with clinical phenotypes (e.g., atopy status) and pathway-specific inhibitors can clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.